molecular formula C19H24N6O2S B12396584 mTOR inhibitor-12

mTOR inhibitor-12

カタログ番号: B12396584
分子量: 400.5 g/mol
InChIキー: XLXQKEUHDQPNSX-OLZOCXBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

mTOR inhibitor-12 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mTOR inhibitor-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .

化学反応の分析

Types of Reactions: mTOR inhibitor-12 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products may include various derivatives and analogs of the original compound .

科学的研究の応用

Cancer Treatment

mTOR inhibitor-12 has shown promise in various cancer types:

  • Renal Cell Carcinoma : Temsirolimus, a related compound, is FDA-approved for advanced renal cell carcinoma. Clinical trials have demonstrated that mTOR inhibitors can induce tumor regression and prolong survival in patients with this condition .
  • Pancreatic Cancer : Preclinical studies indicated that temsirolimus could induce tumor regressions in pancreatic cancer xenografts. However, clinical trials have shown mixed results regarding its efficacy as a monotherapy .
  • Hematologic Malignancies : In leukemia and lymphoma cases, mTOR inhibitors have been effective in achieving clinical responses. For instance, a trial involving low-dose rapamycin showed mild antileukemic effects in patients with refractory acute myeloid leukemia .

Neurological Disorders

Research indicates that mTOR inhibition may benefit neurodegenerative diseases by mitigating neuroinflammation and promoting neuroprotection. For instance, studies suggest that specific formulations can achieve brain-restricted mTOR inhibition without systemic toxicity .

Autoimmune Diseases

mTOR inhibitors are being explored for their immunomodulatory effects. They can suppress T-cell activation and proliferation, making them potential candidates for treating autoimmune disorders .

Data Tables

Application AreaSpecific Disease/ConditionEfficacy Evidence
CancerRenal Cell CarcinomaInduces tumor regression; FDA-approved
Pancreatic CancerMixed results; some regressions observed
Hematologic MalignanciesClinical responses in refractory cases
Neurological DisordersAlzheimer's DiseasePotential neuroprotective effects observed
Autoimmune DiseasesSystemic Lupus ErythematosusImmunosuppressive effects noted

Case Study 1: Renal Cell Carcinoma

A clinical trial involving temsirolimus demonstrated a significant improvement in progression-free survival among patients with advanced renal cell carcinoma compared to conventional therapies. The study highlighted the drug's ability to induce apoptosis and inhibit angiogenesis.

Case Study 2: Pancreatic Cancer

In a preclinical model using pancreatic cancer xenografts, treatment with temsirolimus resulted in tumor regression in approximately 23% of cases. However, subsequent clinical trials did not yield similar success rates among human subjects.

Case Study 3: Hematologic Malignancies

In a study involving patients with relapsed acute myeloid leukemia treated with rapamycin, six out of twenty-seven patients exhibited clinical responses after combination therapy with standard chemotherapy agents.

作用機序

mTOR inhibitor-12 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in protein synthesis, cell growth, and survival. The inhibition of mTOR activity results in reduced cell proliferation and increased autophagy, making it a valuable therapeutic target .

類似化合物との比較

Uniqueness of mTOR Inhibitor-12: this compound is unique in its specific binding affinity and selectivity for mTOR complexes. It may offer advantages in terms of potency, efficacy, and reduced side effects compared to other mTOR inhibitors. Its unique chemical structure and properties make it a valuable addition to the arsenal of mTOR-targeting compounds .

特性

分子式

C19H24N6O2S

分子量

400.5 g/mol

IUPAC名

(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1,3-thiazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]morpholine

InChI

InChI=1S/C19H24N6O2S/c1-12-8-26-5-3-24(12)15-7-16(25-4-6-27-9-13(25)2)21-19-17(15)22-18(23-19)14-10-28-11-20-14/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22,23)/t12-,13+/m1/s1

InChIキー

XLXQKEUHDQPNSX-OLZOCXBDSA-N

異性体SMILES

C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOC[C@@H]5C

正規SMILES

CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOCC5C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。